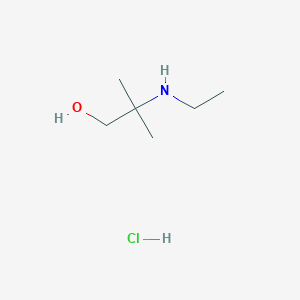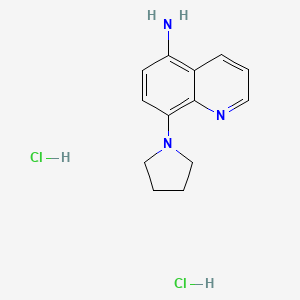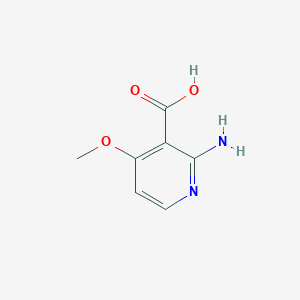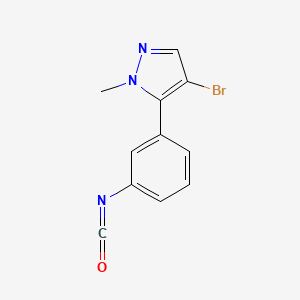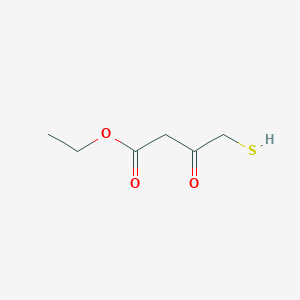![molecular formula C15H20F3N3O2 B1524873 2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)phenyl]carbamate CAS No. 1311315-80-6](/img/structure/B1524873.png)
2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)phenyl]carbamate
Descripción general
Descripción
“2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)phenyl]carbamate” is a chemical compound that belongs to the family of carbamates. It has a molecular weight of 331.33 and a molecular formula of C15H20F3N3O2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.33 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the sources I found .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds structurally related to the query chemical are often explored for their synthesis pathways and crystallographic analysis. For example, studies on monoclinic polymorphs of related carbamate compounds provide valuable insights into their molecular geometries and crystal packing, which are crucial for understanding their physical properties and reactivity patterns (Dolzhenko et al., 2010).
Antimicrobial Activities
Some carbamate derivatives have been evaluated for their antimicrobial activities. Research into eperezolid-like molecules, which are structurally related to carbamates, has shown significant anti-Mycobacterium smegmatis activity, suggesting potential applications in treating bacterial infections (Yolal et al., 2012).
Photoredox Catalysis
Carbamate compounds and their derivatives have also been studied within the context of photoredox catalysis. This research explores the catalytic fluoromethylation of carbon-carbon multiple bonds, illustrating the compound's potential role in synthesizing fluorinated organic compounds, which are increasingly important in pharmaceuticals and agrochemicals (Koike & Akita, 2016).
Anticonvulsant Activity
Further, novel carbamate derivatives have been synthesized and tested for their anticonvulsant activities, indicating the role of carbamate structures in developing new treatments for epilepsy and related disorders (Hen et al., 2012).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-2-20-7-9-21(10-8-20)13-6-4-3-5-12(13)19-14(22)23-11-15(16,17)18/h3-6H,2,7-11H2,1H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYLAOLQPYVATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC=C2NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136683 | |
| Record name | Carbamic acid, N-[2-(4-ethyl-1-piperazinyl)phenyl]-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311315-80-6 | |
| Record name | Carbamic acid, N-[2-(4-ethyl-1-piperazinyl)phenyl]-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(4-ethyl-1-piperazinyl)phenyl]-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



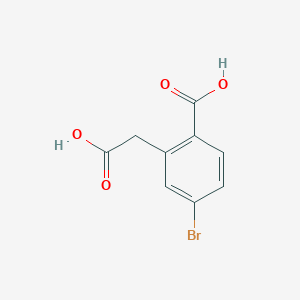





![1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B1524799.png)
